N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
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Description
Chemical Reactions Analysis
The chemical reactions involving pyrazoloquinolines would largely depend on the specific substituents present in the molecule. Generally, these compounds can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, pyrazoloquinolines are expected to have properties typical of aromatic heterocyclic compounds. They are likely to be solid at room temperature and moderately polar due to the presence of nitrogen atoms .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]quinolines, have been shown to have biological activity and potential use as fluorescent sensors .
Mode of Action
It is known that the structure of 1h-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a significant influence on their physical, photophysical, and biological properties .
Biochemical Pathways
Related compounds have been shown to have biological activity, suggesting that they may interact with various biochemical pathways .
Result of Action
Related compounds have shown biological activity, suggesting that they may have significant molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
2-methyl-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-5-9-22-17-14(16(21-22)20-18(23)11(2)3)10-13-8-6-7-12(4)15(13)19-17/h6-8,10-11H,5,9H2,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGSKGNDGIWWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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